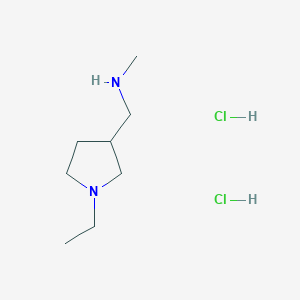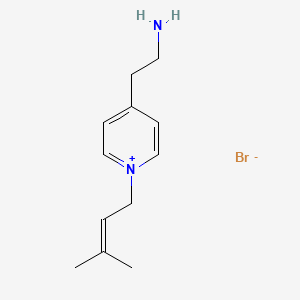![molecular formula C8H13NO5S B7953550 [3-(Methoxymethyl)phenyl]amine sulfate (salt)](/img/structure/B7953550.png)
[3-(Methoxymethyl)phenyl]amine sulfate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Methoxymethyl)phenyl]amine sulfate (salt) is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the phenyl ring is substituted with a methoxymethyl group at the meta position. This compound is often used in pharmaceutical and chemical research due to its unique properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)phenyl]amine sulfate (salt) typically involves the reaction of 3-(methoxymethyl)aniline with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The general reaction scheme is as follows:
Starting Material: 3-(Methoxymethyl)aniline
Reagent: Sulfuric acid (H2SO4)
Reaction Conditions: The reaction is usually conducted at a low temperature to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of [3-(Methoxymethyl)phenyl]amine sulfate (salt) involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Where the reactants are mixed in a reactor and allowed to react over a specified period.
Continuous Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Methoxymethyl)phenyl]amine sulfate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted anilines
Applications De Recherche Scientifique
[3-(Methoxymethyl)phenyl]amine sulfate (salt) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of [3-(Methoxymethyl)phenyl]amine sulfate (salt) involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify proteins and other biomolecules. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Modification: It can modify proteins through covalent bonding, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methoxymethyl)aniline
- 3-Methylaniline
- 3-Methoxyphenylamine
Uniqueness
[3-(Methoxymethyl)phenyl]amine sulfate (salt) is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Propriétés
IUPAC Name |
3-(methoxymethyl)aniline;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.H2O4S/c1-10-6-7-3-2-4-8(9)5-7;1-5(2,3)4/h2-5H,6,9H2,1H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAACRCAELVCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Piperazine, 1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-, dihydrochloride](/img/structure/B7953520.png)




![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B7953541.png)


